molecular formula C12H16FNO2 B13220048 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid

2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid

Cat. No.: B13220048
M. Wt: 225.26 g/mol
InChI Key: RFFIBTBBCUVPLB-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)valine is an organic compound with the molecular formula C12H16FNO2. It is a derivative of valine, an essential amino acid, and features a fluorobenzyl group attached to the valine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)valine typically involves the coupling of 3-fluorobenzyl bromide with valine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of (3-Fluorobenzyl)valine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobenzyl)valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Fluorobenzyl)valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)valine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets. The presence of the fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions within biological systems .

Comparison with Similar Compounds

Uniqueness: (3-Fluorobenzyl)valine is unique due to the specific positioning of the fluorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

RFFIBTBBCUVPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC(=CC=C1)F

Origin of Product

United States

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